molecular formula C19H23NO4 B1231261 Cinnamoylcocaine CAS No. 521-67-5

Cinnamoylcocaine

Cat. No. B1231261
CAS RN: 521-67-5
M. Wt: 329.4 g/mol
InChI Key: MQIXMJWNEKUAOZ-UYCDZTDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Cinnamoylcocaine involves a member of the BAHD family of plant acyltransferases, identified as cocaine synthase . This enzyme can produce both cocaine and cinnamoylcocaine via the activated benzoyl- or cinnamoyl-Coenzyme A thioesters .


Molecular Structure Analysis

Cinnamoylcocaine has a molecular formula of C19H23NO4 . Its structure is closely related to cocaine, with a mono-isotopic mass of 329.162720 Da .


Chemical Reactions Analysis

Cinnamoylcocaine can undergo oxidation to yield dihydroxy-3-phenylpropionylecgonine methyl esters . The exact reaction conditions and products can vary depending on whether the cinnamoylcocaine is in the cis or trans configuration .


Physical And Chemical Properties Analysis

Cinnamoylcocaine has a molar mass of 329.396 g/mol . It is a powder in its solid state . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .

Scientific Research Applications

Cocaine Metabolite

Cinnamoylcocaine is one of the alkaloids found in the leaves of the coca plant . It is significantly less euphoric and less toxic than cocaine . This makes it an important compound in the study of cocaine metabolism and the effects of its various metabolites.

Forensic Analysis

The presence of cinnamoylcocaine in illicit cocaine samples has been established . It is usually found in concentrations of 1% or less of the amount of cocaine present . This makes it a useful marker in forensic analysis for the identification and profiling of illicit cocaine seizures.

Isomer Identification

Cinnamoylcocaine exists as cis and trans isomers . The identification of these isomers can be achieved through various analytical techniques such as column partition chromatography, ultraviolet, infrared, nuclear magnetic resonance, and mass spectrometry . This makes it a valuable compound in the study of isomer identification techniques.

Study of Coca Alkaloids

Cinnamoylcocaine is one of the 18 different alkaloids that can be found in the leaves of the coca plant . The study of these alkaloids, their properties, and their interactions can provide valuable insights into the pharmacology of coca and its derivatives.

Drug Abuse Research

As a component of illicit cocaine, the study of cinnamoylcocaine can contribute to our understanding of drug abuse patterns and the effects of various components of illicit drugs on the human body .

Pharmacological Research

While cinnamoylcocaine is less euphoric and less toxic than cocaine , its pharmacological effects are still of interest. Research into these effects can contribute to our understanding of the pharmacology of coca alkaloids and their potential therapeutic applications.

Safety and Hazards

According to the Material Safety Data Sheet for Cinnamoylcocaine, it is recommended to avoid dust formation . In case of contact with eyes or skin, it is advised to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

properties

IUPAC Name

methyl (1R,2R,3S,5S)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8+/t14-,15+,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIXMJWNEKUAOZ-UYCDZTDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701334867
Record name trans-Cinnamoylcocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Cinnamoylcocaine

CAS RN

521-67-5, 50763-20-7
Record name Cinnamoylcocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamoylcocaine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Cinnamoylcocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701334867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINNAMOYLCOCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3I44O988U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinnamoylcocaine
Reactant of Route 2
Reactant of Route 2
Cinnamoylcocaine
Reactant of Route 3
Reactant of Route 3
Cinnamoylcocaine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cinnamoylcocaine
Reactant of Route 5
Reactant of Route 5
Cinnamoylcocaine
Reactant of Route 6
Cinnamoylcocaine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.